molecular formula C20H22ClN5O2 B2966410 8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-41-8

8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2966410
CAS No.: 887459-41-8
M. Wt: 399.88
InChI Key: NRLIWMXDBVBLIC-UHFFFAOYSA-N
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Description

The compound belongs to the class of purines, which are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, purine derivatives are generally synthesized from corresponding purine halides . A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .


Molecular Structure Analysis

The molecular structure of purines is based on a six-membered pyrimidine ring fused to a five-membered imidazole ring . Significant delocalization exists among the purine ring’s electrons .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For purines, these properties can vary widely. For example, adenine, a type of purine, has a molecular weight of 135.13 dalton and a melting point of 360-365°C .

Scientific Research Applications

Kinase Inhibition

"8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" has been identified as part of a new class of adenosine 5'-triphosphate competitive inhibitors of Lck kinase. This discovery is significant for understanding the molecular basis of kinase inhibition, potentially leading to the development of new therapeutic agents targeting various diseases, including cancer and autoimmune disorders (Snow et al., 2002).

Antidepressant and Anxiolytic Potential

Research has demonstrated the potential of derivatives of "this compound" as antidepressant and anxiolytic agents. Through modulation of serotonin receptors and phosphodiesterase inhibitors, these compounds have shown promising results in preclinical models, offering insights into novel mechanisms of action for treating mood disorders (Zagórska et al., 2016).

Antiviral Activity

The compound's analogs have been synthesized and evaluated for antiviral activity, particularly against herpes, rhinovirus, and parainfluenza viruses. This research underlines the compound's utility in the design of new antiviral agents, contributing to the broader field of infectious disease treatment (Kim et al., 1978).

Purine Alkaloids Discovery

In a study exploring the chemical diversity of marine organisms, derivatives of "this compound" were identified among new purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa. These findings highlight the compound's relevance in natural product research and the potential for discovering new bioactive substances (Qi, Zhang, & Huang, 2008).

Mechanism of Action

The mechanism of action of purine derivatives can vary widely depending on their specific structure and functional groups. Some purine derivatives have been shown to have antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to safety data sheets and other resources for information on handling, storage, and disposal of specific compounds .

Future Directions

The future directions in the study of purine derivatives could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-8-6-7-14(21)9-15/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLIWMXDBVBLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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